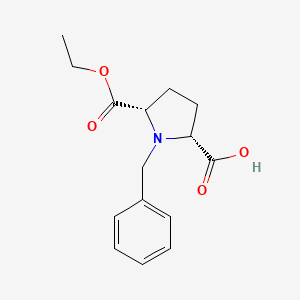
Benzyl 2-fluoro-3-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-fluoro-3-hydroxypropanoate: is an organic compound that features a benzyl group attached to a 2-fluoro-3-hydroxypropanoate moiety This compound is of interest due to its unique chemical properties, which include the presence of both a fluorine atom and a hydroxyl group on the propanoate chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-fluoro-3-hydroxypropanoate can be achieved through several methods. One common approach involves the nucleophilic fluorination of a suitable precursor, such as a 2-hydroxypropanoate derivative, using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, often at room temperature, and may require a solvent such as dichloromethane to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. Enzymatic synthesis has been explored as a green alternative, utilizing enzymes like fluorinase to introduce the fluorine atom into the organic molecule. This method offers advantages in terms of selectivity and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl 2-fluoro-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group into a hydrogen atom.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl 2-fluoro-3-oxopropanoate, while reduction could produce benzyl 2-fluoropropanoate.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzyl 2-fluoro-3-hydroxypropanoate is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a precursor to fluorinated pharmaceuticals. Fluorine atoms can improve the metabolic stability and bioavailability of drugs, making this compound a valuable intermediate in drug design .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its fluorinated nature imparts desirable properties such as increased thermal stability and resistance to degradation .
Wirkmechanismus
The mechanism of action of Benzyl 2-fluoro-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can influence the compound’s binding affinity to enzymes and receptors, potentially altering their activity. The hydroxyl group can participate in hydrogen bonding, further affecting the compound’s interactions at the molecular level .
Vergleich Mit ähnlichen Verbindungen
Benzyl 2-fluoro-3-oxopropanoate: Similar structure but with a carbonyl group instead of a hydroxyl group.
Benzyl 2-chloro-3-hydroxypropanoate: Chlorine atom instead of fluorine, which can affect reactivity and properties.
Benzyl 2-fluoro-3-hydroxybutanoate: Longer carbon chain, which can influence the compound’s physical and chemical properties.
Uniqueness: Benzyl 2-fluoro-3-hydroxypropanoate is unique due to the combination of a fluorine atom and a hydroxyl group on the same carbon chain.
Eigenschaften
Molekularformel |
C10H11FO3 |
|---|---|
Molekulargewicht |
198.19 g/mol |
IUPAC-Name |
benzyl 2-fluoro-3-hydroxypropanoate |
InChI |
InChI=1S/C10H11FO3/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8/h1-5,9,12H,6-7H2 |
InChI-Schlüssel |
WOCFUHTXQVGNAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C(CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate]](/img/structure/B12840958.png)

![1-[2-Deoxy-2-Fluoro-5-O-[(4-Methoxyphenyl)Diphenylmethyl]-B-D-Arabinofuranosyl]-5-Methyl-2,4(1H,3H)-Pyrimidinedione](/img/structure/B12840985.png)

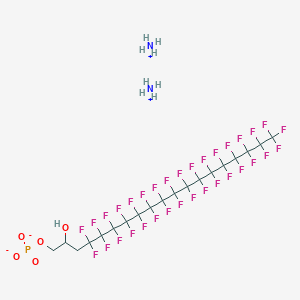
![(5-Bromo-7-methylbenzo[b]thiophen-2-yl)methanol](/img/structure/B12840994.png)

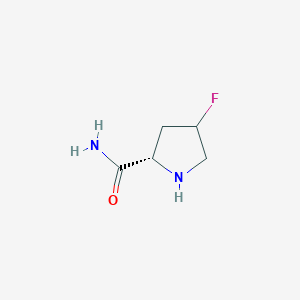
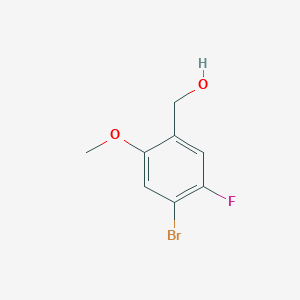

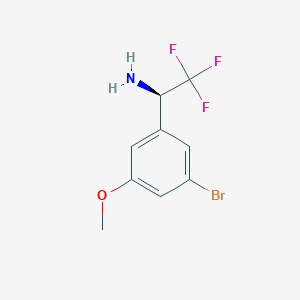
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide hydrochloride](/img/structure/B12841032.png)
![5-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carbonitrile](/img/structure/B12841034.png)
